3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine
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Overview
Description
3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine is a complex organic compound that features a benzoxaphosphol ring system with tert-butyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphorus atom.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl: Another compound with tert-butyl and phosphine groups, used in similar applications.
Tetramethyl di-tBuXPhos: A related phosphine ligand with similar structural features.
Uniqueness
3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine is unique due to its specific combination of tert-butyl, dimethyl, and benzoxaphosphol groups. This combination imparts distinct chemical properties, making it particularly useful in specialized applications such as catalysis and material synthesis.
Properties
IUPAC Name |
3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2P2/c1-19(2,3)25-17-15(22(10)11)13-12-14-16(17)24-18(25)26(23,20(4,5)6)21(7,8)9/h12-14,18H,1-11H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYVJJFLJWCOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)N(C)C)P(=O)(C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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